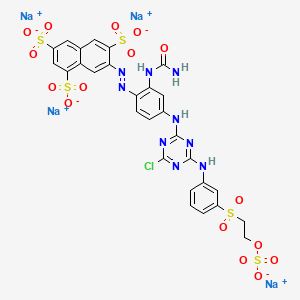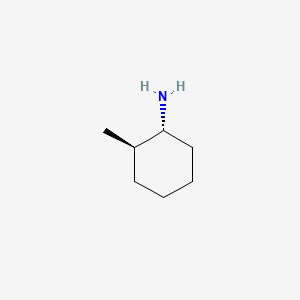![molecular formula C7H8N2O3 B3431833 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid CAS No. 933694-89-4](/img/structure/B3431833.png)
1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
Übersicht
Beschreibung
1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C7H8N2O3 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid and its derivatives is a topic of interest in the field of organic chemistry . Various methods have been reported over the years . For instance, a study reported the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, which was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .Molecular Structure Analysis
The molecular structure of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid can be analyzed using various spectroscopic techniques. For instance, multinuclear nuclear magnetic resonance (NMR) spectroscopy and infra-red (IR) spectroscopy can be used to characterize the compound . X-ray diffraction analysis can also be performed to obtain the single-crystal structures .Chemical Reactions Analysis
Pyrazoles, including 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Physical And Chemical Properties Analysis
1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 168.15 . The compound should be stored in a dry environment at room temperature .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Biological Applications
Heterocyclic compounds, including 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid derivatives, serve as crucial scaffolds for synthesizing biologically active compounds in organic chemistry. These derivatives exhibit a broad spectrum of biological activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The synthesis and diverse biological applications of pyrazole carboxylic acid derivatives highlight their importance in medicinal chemistry research (Cetin, 2020).
Heterocyclic Compounds and Dyes Synthesis
The chemical properties of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) derivatives make them valuable as building blocks for heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others. This review focuses on the preparation, reactivity, and application of DCNP in synthesizing heterocyclic compounds and dyes, indicating the significance of pyrazole derivatives in the synthesis of various classes of compounds (Gomaa & Ali, 2020).
Anticancer Agent Development through Knoevenagel Condensation
Knoevenagel condensation, involving carbonyl functionalities and active methylenes, has been a major driver in developing biologically interesting molecules, including pyrazole derivatives. These compounds have shown remarkable anticancer activity, underscoring the Knoevenagel condensation's role in drug discovery and the development of anticancer agents (Tokala, Bora, & Shankaraiah, 2022).
Tetrazole Moiety in Medicinal Chemistry
Tetrazole moieties, including those derived from pyrazole carboxylic acids, possess a broad range of biological properties such as antitubercular, anticancer, antimalarial, and anti-inflammatory activities. Their role as bioisosteres of carboxylic acid groups in drugs for enhancing lipophilicity and bioavailability emphasizes the importance of heterocyclic moieties in new drug development (Patowary, Deka, & Bharali, 2021).
Pyrazoline Derivatives for Anticancer Development
Research on pyrazoline derivatives' biological activity has been pivotal in pharmaceutical chemistry, showing a high biological effect and potential in anticancer activity. This review discusses the synthetic strategies and biological significance of pyrazoline derivatives, highlighting their importance in developing new anticancer agents (Ray et al., 2022).
Safety and Hazards
The safety information for 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Zukünftige Richtungen
The future directions for the study of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid and its derivatives could involve further exploration of their synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to investigate their potential applications in various fields such as technology, medicine, and agriculture .
Eigenschaften
IUPAC Name |
1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)6-4-3-12-2-1-5(4)8-9-6/h1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICMXCDJSOOXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625968 | |
| Record name | 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid | |
CAS RN |
933694-89-4, 518990-20-0 | |
| Record name | 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933694-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine](/img/structure/B3431764.png)

![3,7-Diallyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3431773.png)









